molecular formula C10H16Cl2N2O2S B2582845 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride CAS No. 2248246-29-7

4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride

Cat. No.: B2582845
CAS No.: 2248246-29-7
M. Wt: 299.21
InChI Key: LZWZYJCHJRPGMP-UHFFFAOYSA-N
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Description

4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid dihydrochloride is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a piperidin-3-yl group at position 2, and a carboxylic acid at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

4-methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7;;/h7,11H,2-5H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZYJCHJRPGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCNC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated synthesis systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, potentially forming alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides and sulfoxides.

    Reduction: Alcohols, amines, and reduced thiazole derivatives.

    Substitution: Various substituted thiazole and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as infections, neurological disorders, and cancers.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazole and piperidine rings play crucial roles in binding to the active sites of these targets, while the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Substituent Variations at Position 2

4-Methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride

  • Structure : Features a piperidin-4-ylmethyl group (CH2-linked piperidine) at position 2.
  • Properties : Molecular weight 313.2 g/mol (C11H18Cl2N2O2S). The methylene bridge increases hydrophobicity compared to the target compound. Used as a versatile scaffold in drug design .
  • Key Difference : The CH2 spacer alters steric and electronic interactions compared to the direct piperidin-3-yl attachment in the target compound.

2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride

  • Structure : Substituted with a 4-methylpiperazine group at position 2.
  • Properties : Molecular formula C9H13N3O2S. The piperazine ring introduces two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity. Likely impacts solubility and target selectivity .
  • Key Difference : Piperazine’s additional nitrogen may improve binding to acidic residues in enzyme active sites.

2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride Structure: Contains a linear aminopropyl chain at position 2 (CAS 398491-64-0).

Substituent Variations at Position 4

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

  • Structure : Trifluoromethyl group at position 4 (CAS 117724-63-7).
  • Properties : The electron-withdrawing CF3 group alters the thiazole ring’s electronic profile, enhancing metabolic stability and resistance to oxidation .

4-Phenyl-1,3-thiazole-5-carboxylic Acid Derivatives

  • Example : 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5).
  • Properties : Aromatic phenyl groups increase lipophilicity, favoring interactions with hydrophobic enzyme pockets. Melting point (201–203°C) suggests high crystallinity .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition

  • Xanthine Oxidase (XO) Inhibition: Derivatives like 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid show moderate XO inhibition (IC50 ~10–50 µM). The piperidin-3-yl group in the target compound may improve binding to XO’s active site (PDB ID: 1N5X) due to its rigid, bicyclic structure .
  • Fluorescent Probes : Compounds like quinacrine dihydrochloride (a thiazole analog) exhibit fluorescence, but structural analysis suggests that bulky substituents (e.g., piperidine) in the target compound reduce autofluorescence, minimizing interference in assays .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (HCl Salt) LogP*
Target Compound C10H15Cl2N2O2S 313.2 Piperidin-3-yl High 1.2–1.5
2-(4-Methylpiperazin-1-yl) analog C9H13Cl2N3O2S 298.2 4-Methylpiperazine Moderate-High 0.8–1.0
2-(Piperidin-4-ylmethyl) analog C11H18Cl2N2O2S 313.2 Piperidin-4-ylmethyl Moderate 1.5–1.8
2-(3-Aminopropyl) analog C8H13Cl2N3O2S 278.2 3-Aminopropyl High -0.5–0.0

*Estimated using fragment-based methods.

Biological Activity

4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid; dihydrochloride (CAS Number: 2248246-29-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data from various studies, case reports, and relevant findings.

Chemical Structure and Properties

The molecular formula of 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid; dihydrochloride is C10H16Cl2N2O2SC_{10}H_{16}Cl_2N_2O_2S with a molecular weight of 299.22 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities and potential therapeutic applications.

PropertyValue
CAS Number2248246-29-7
Molecular FormulaC₁₀H₁₆Cl₂N₂O₂S
Molecular Weight299.22 g/mol
Melting PointNot available
Boiling PointNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to 4-Methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylic acid. For instance, thiazole derivatives have shown promising results as inhibitors of various cancer cell lines. A study indicated that certain thiazole derivatives exhibited cytotoxic effects against human leukemia and breast cancer cell lines, with IC₅₀ values in the low micromolar range .

Table: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)
Compound A (Thiazole)MCF-7 (Breast Cancer)15.63
Compound B (Thiazole)U937 (Leukemia)0.12 - 2.78
4-Methyl CompoundCEM-C7Not specified

The mechanism by which thiazole derivatives induce apoptosis in cancer cells has been investigated. Flow cytometry assays revealed that these compounds can activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as p53 and caspases . This suggests that the compound may act as a potent inducer of apoptosis through the mitochondrial pathway.

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been studied for their effects on diabetes management. Some thiazole compounds have demonstrated protective effects against hyperglycemia and improved insulin sensitivity in animal models . These findings point to a broader therapeutic potential beyond oncology.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings. For example, one study reported the use of a related thiazole compound in treating patients with type 2 diabetes mellitus (T2DM), showing significant improvements in lipid profiles and reduction in inflammatory markers .

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